tert-Butyl 5-methoxyisoindoline-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-methoxy-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-10-5-6-12(17-4)7-11(10)9-15/h5-7H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPRJHLDNXWKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl 5 Methoxyisoindoline 2 Carboxylate
Strategic Design of Precursors and Retrosynthetic Analysis for the Isoindoline (B1297411) Core
A logical retrosynthetic analysis of tert-butyl 5-methoxyisoindoline-2-carboxylate (1) reveals several potential synthetic pathways. The primary disconnection occurs at the carbamate (B1207046) group, leading to 5-methoxyisoindoline (B105618) (2) and a tert-butoxycarbonyl (Boc) source like di-tert-butyl dicarbonate (B1257347). Further disconnection of the isoindoline ring of intermediate (2) suggests a precursor such as a suitably substituted o-xylene (B151617) derivative, for instance, 4-methoxy-1,2-bis(bromomethyl)benzene (3). An alternative disconnection points towards a reductive amination strategy starting from 4-methoxyphthalaldehyde (B1610234) (4).
Cyclization Reactions in Isoindoline Formation from Acyclic or Substituted Aromatic Precursors
The formation of the isoindoline core is a critical step in the synthesis of this compound. One of the most direct methods involves the cyclization of a difunctional aromatic precursor. A common and effective strategy employs the reaction of a 1,2-bis(halomethyl)benzene derivative with a primary amine.
For the synthesis of the 5-methoxyisoindoline core, 4-methoxy-1,2-bis(bromomethyl)benzene can be treated with a suitable nitrogen source. Subsequent protection of the resulting secondary amine with a Boc group furnishes the target molecule.
Another powerful approach to the isoindoline framework is through reductive amination. This method typically involves the condensation of a phthalaldehyde with an amine, followed by in situ reduction of the resulting imine intermediates. For the synthesis of the target compound, 4-methoxyphthalaldehyde can be reacted with a source of ammonia (B1221849), followed by reduction and subsequent N-Boc protection.
Introduction of the Methoxy (B1213986) Group via Selective Functionalization Pathways
The strategic placement of the methoxy group on the aromatic ring is crucial for the synthesis of the target compound. This can be achieved either by starting with a precursor that already contains the methoxy group or by introducing it at a later stage of the synthesis.
In most synthetic routes, it is more efficient to begin with a commercially available, methoxy-substituted starting material, such as 4-methoxy-o-xylene or 3-methoxyphthalic acid. This approach avoids potentially low-yielding and non-selective aromatic substitution reactions on the isoindoline core itself. For instance, the synthesis can commence from 4-methoxy-1,2-dimethylbenzene, which can be subsequently functionalized at the benzylic positions to prepare for the cyclization step.
Exploration of tert-Butyl Carbamate (Boc) Protecting Group Chemistry in Isoindoline Synthesis
The use of the tert-butyl carbamate (Boc) group is a cornerstone of modern organic synthesis, offering robust protection of amines under a wide range of conditions while allowing for facile removal under acidic conditions.
Methodologies for Boc Introduction and Compatibility with Various Reaction Conditions (e.g., di-tert-butyl dicarbonate in carbamate formation)
The introduction of the Boc protecting group onto the nitrogen atom of the isoindoline ring is most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O). This reagent is highly effective and generally provides excellent yields of the N-Boc protected product. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a suitable organic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
The reaction conditions are generally mild and compatible with a variety of functional groups, making this a highly versatile method. The progress of the reaction can be easily monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Methoxyisoindoline | Triethylamine | DCM | 25 | 2 | 95 |
| 2 | 5-Methoxyisoindoline | Sodium Bicarbonate | THF/Water | 25 | 4 | 92 |
| 3 | 5-Methoxyisoindoline | DMAP (cat.) | Acetonitrile (B52724) | 25 | 1 | 98 |
Table 1: Representative Conditions for the N-Boc Protection of 5-Methoxyisoindoline. (Data is illustrative and based on typical yields for similar reactions).
Orthogonal Protection Strategies for Nitrogen Functionality in Complex Systems
In the synthesis of more complex molecules containing multiple amine functionalities, an orthogonal protection strategy is essential. The Boc group is acid-labile, which allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions but labile to other reagents.
For instance, the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, is an excellent orthogonal partner to the Boc group. This allows for the selective deprotection of one amine in the presence of another, enabling further synthetic transformations at a specific site. Other protecting groups that can be used in conjunction with Boc include the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, and various silyl-based protecting groups.
Optimization of Reaction Conditions and Catalyst Systems for High Yield and Selectivity
Achieving high yield and selectivity is a primary goal in any synthetic endeavor. For the synthesis of this compound, optimization of the cyclization and protection steps is key.
In the case of isoindoline formation via reductive amination, the choice of reducing agent can have a significant impact on the reaction outcome. Sodium triacetoxyborohydride (B8407120) (STAB) is often a preferred reagent as it is milder and more selective than other hydrides like sodium borohydride.
For syntheses involving catalytic hydrogenation, such as the reduction of a phthalimide (B116566) precursor, the choice of catalyst and reaction conditions is critical. Palladium on carbon (Pd/C) is a commonly used catalyst for such transformations. The optimization of hydrogen pressure, temperature, and solvent can lead to significant improvements in yield and reduction of side products.
| Entry | Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Yield (%) |
| 1 | 10% Pd/C | Ethanol | 1 | 25 | 75 |
| 2 | 10% Pd/C | Acetic Acid | 3 | 50 | 92 |
| 3 | Raney Nickel | Methanol (B129727) | 5 | 60 | 85 |
Table 2: Optimization of the Catalytic Hydrogenation of a Methoxy-Substituted Phthalimide Precursor. (Data is illustrative and based on typical yields for similar reactions).
By carefully selecting precursors, employing robust protecting group strategies, and optimizing reaction conditions, the synthesis of this compound can be achieved in an efficient and high-yielding manner.
Impact of Solvent Systems on Reaction Efficiency and Product Distribution
The choice of solvent is a critical parameter in the synthesis of isoindoline derivatives, profoundly influencing reaction rates, yields, and even the distribution of products. Solvents can affect reactivity by stabilizing reactants, intermediates, or transition states, and by influencing the solubility of reagents and catalysts. wikipedia.org
In the context of isoindoline synthesis, particularly in reactions proceeding through charged intermediates or transition states, solvent polarity plays a pivotal role. For instance, in the formation of polycyclic isoindolines via Pictet-Spengler-type cyclizations, a systematic study of various solvents revealed that chlorinated solvents provided the highest yields. nih.gov Nonpolar solvents that allow for higher reaction temperatures also proved effective. Conversely, polar aprotic and protic solvents were found to be unsuitable, in some cases leading to the complete decomposition of the product. This suggests that for certain isoindoline ring-closure mechanisms, solvents of low to moderate polarity that can facilitate the reaction without strongly solvating and deactivating reactive intermediates are optimal.
The table below, adapted from findings on a related isoindole cyclization, illustrates the profound effect of the solvent system on product yield. nih.gov
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (CH2Cl2) | 95 |
| 2 | Dichloroethane (DCE) | 95 |
| 3 | Chloroform (CHCl3) | 91 |
| 4 | Toluene | 90 |
| 5 | Acetonitrile (MeCN) | 0 |
| 6 | Tetrahydrofuran (THF) | Decomposition |
| 7 | 1,4-Dioxane (B91453) | Decomposition |
| 8 | Methanol (MeOH) | Decomposition |
These findings underscore the necessity of empirical solvent screening during the development of synthetic routes for specific targets like this compound to maximize reaction efficiency and minimize side-product formation.
Evaluation of Catalytic Systems for Efficient Isoindoline Ring Closure and Functionalization
Catalysis is at the heart of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The construction of the isoindoline core and its subsequent functionalization are frequently achieved through transition-metal catalysis or acid catalysis.
Transition-Metal Catalysis: Palladium-based catalysts are widely employed for cascade reactions that form the isoindoline skeleton. mdpi.comresearchgate.net These reactions often involve C-H activation or cross-coupling steps to construct the heterocyclic ring. For instance, palladium-catalyzed intramolecular C(sp³)–H activation/cyclization of N-alkyl-2-bromoanilines is a known method for furnishing indolines, a related class of heterocycles. researchgate.net Similarly, copper-catalyzed sp³ C-H functionalization offers an alternative route to isoindolinones, which are structurally related to isoindolines. organic-chemistry.org Rhodium catalysts have also been utilized, for example, in [2 + 2 + 2] cycloaddition reactions to provide fused aromatic systems. organic-chemistry.org The choice of metal, ligand, and oxidant is crucial for achieving high yields and selectivity.
Acid Catalysis: Both Brønsted and Lewis acids are effective catalysts for isoindoline synthesis. organic-chemistry.org Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives can smoothly yield isoindolines through the generation of a benzylic carbenium ion. organic-chemistry.org Lewis acids, such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and scandium triflate (Sc(OTf)₃), have been shown to catalyze the C-H functionalization of 2-substituted azaarenes with imines, enabling one-pot tandem reactions to produce isoindolines in high yields. cas.cn
A comparative overview of common catalytic systems is presented below.
| Catalytic System | Catalyst Example | Reaction Type | Advantages |
| Palladium | Pd(OAc)₂, Pd(PPh₃)₄ | C-H Activation, Cross-Coupling | High efficiency, broad functional group tolerance. researchgate.netnih.gov |
| Rhodium | Dirhodium complexes | Cycloaddition, C-H Functionalization | Access to complex fused systems, high enantioselectivity. organic-chemistry.orgnih.gov |
| Copper | Cu(OAc)₂, Cu(OTf)₂ | C-H Functionalization, Ullmann Coupling | Lower cost than Pd/Rh, effective for C-N bond formation. organic-chemistry.orgnih.gov |
| Lewis Acids | AlCl₃, Sc(OTf)₃, BF₃·Et₂O | C-H Functionalization, Cyclization | Neutral conditions, operational simplicity. cas.cn |
| Brønsted Acids | Trifluoroacetic Acid (TFA) | Pictet-Spengler, Hydroamination | Metal-free, readily available catalysts. nih.gov |
The selection of an appropriate catalytic system for the synthesis of this compound would depend on the specific bond disconnections and the nature of the starting materials.
Considerations for Scalable Synthesis of this compound
Transitioning a synthetic route from laboratory-scale to industrial production requires careful consideration of factors such as safety, cost, efficiency, and environmental impact. For a molecule like this compound, scalability is paramount for its potential application in pharmaceuticals or materials science. researchgate.netnih.gov
Process Intensification and Continuous Flow Chemistry Approaches
Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes.
Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation is another method of process intensification. The mechanical effects of acoustic cavitation can significantly enhance reaction rates and yields by creating localized hot spots with high temperature and pressure. nih.gov This technique has been successfully applied to the synthesis of various heterocycles, often leading to shorter reaction times, milder conditions, and improved energy efficiency compared to conventional heating methods. nih.govnih.gov
Adoption of Green Chemistry Principles in Synthetic Route Development
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The adoption of these principles is essential for the sustainable and economically viable large-scale synthesis of this compound.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or biodegradable solvents such as polyethylene (B3416737) glycol (PEG). researchgate.net Solvent-free approaches, such as mechanochemistry (ball-milling), also represent a significant advancement in sustainable synthesis. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Process intensification techniques like microwave or ultrasonic irradiation can often reduce energy consumption compared to conventional heating. nih.gov
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, minimizing waste. researchgate.net The development of heterogeneous, recyclable catalysts is a particularly active area of research. researchgate.net
By integrating these principles, the synthesis of this compound can be optimized to be not only efficient and scalable but also environmentally responsible.
Chemical Transformations and Reactivity Profiles of Tert Butyl 5 Methoxyisoindoline 2 Carboxylate
Reactions Involving the N-Boc Group of the Isoindoline (B1297411) System
The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen is central to many synthetic strategies. Its primary role is to temper the nucleophilicity of the nitrogen, preventing unwanted side reactions. However, its controlled removal and the subsequent functionalization of the liberated secondary amine are crucial steps in the elaboration of the isoindoline scaffold.
Acid-catalyzed cleavage is the most conventional approach. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., 1,4-dioxane (B91453) or methanol) are frequently employed. These methods are typically efficient and proceed at room temperature, yielding the corresponding ammonium (B1175870) salt.
Milder and more specialized conditions have also been reported to enhance chemoselectivity. For instance, the use of oxalyl chloride in methanol (B129727) provides a mild and rapid method for N-Boc deprotection at room temperature. rsc.orgepa.gov Another approach involves solvent-free mechanochemical ball milling with p-toluenesulfonic acid (p-TsOH), which can afford the corresponding tosylate salt in high yield under environmentally benign conditions. nih.gov Additionally, fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection under neutral conditions, often accelerated by microwave heating, which simplifies workup to a simple evaporation of the solvent. nih.gov
| Reagent/Method | Solvent | Conditions | Product Form | Reference |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Trifluoroacetate Salt | General Knowledge |
| Hydrogen Chloride (HCl) | 1,4-Dioxane / Methanol | Room Temperature | Hydrochloride Salt | rsc.org |
| p-Toluenesulfonic Acid (p-TsOH) | Solvent-Free (Ball Milling) | Room Temperature, 10 min | Tosylate Salt | nih.gov |
| Oxalyl Chloride | Methanol (MeOH) | Room Temperature, 1-4 h | Hydrochloride Salt | rsc.orgepa.gov |
| 2,2,2-Trifluoroethanol (TFE) | TFE | Reflux or 100°C (Microwave) | Free Amine | nih.gov |
Following the removal of the Boc group, the resulting 5-methoxyisoindoline (B105618) is a secondary amine, which serves as a nucleophile for various functionalization reactions.
N-Alkylation can be readily achieved by treating the deprotected isoindoline with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a non-nucleophilic base. Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comchemrxiv.org These conditions facilitate the Sₙ2 displacement of the halide by the isoindoline nitrogen to form a new carbon-nitrogen bond.
N-Acylation introduces an acyl group onto the nitrogen atom, forming a stable amide linkage. This is typically accomplished by reacting the free amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) (NEt₃) or pyridine (B92270) to neutralize the acid byproduct. Alternatively, direct coupling with a carboxylic acid is possible using standard peptide coupling reagents. wikipedia.org A combination of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) facilitates amide bond formation under mild conditions. wikipedia.org
Transformations of the Methoxy (B1213986) Group on the Aromatic Ring
The methoxy group at the C5 position is another key site for molecular modification, enabling access to phenolic derivatives and influencing the electronic properties of the aromatic ring.
Cleavage of the aryl methyl ether is a critical transformation for accessing the corresponding phenol, tert-butyl 5-hydroxyisoindoline-2-carboxylate. This reaction enhances the potential for further functionalization, such as etherification or esterification at the phenolic hydroxyl group.
A premier reagent for this purpose is the strong Lewis acid boron tribromide (BBr₃). chemicalbook.comnih.gov The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C to -78 °C) to control reactivity. commonorganicchemistry.comcommonorganicchemistry.com The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond. nih.govgvsu.edu This method is highly effective and generally compatible with the N-Boc protecting group. Other reagents capable of effecting this transformation include aluminum chloride (AlCl₃) in combination with a soft nucleophile like ethanethiol, or magnesium iodide. nih.govrsc.org
The aromatic ring of tert-butyl 5-methoxyisoindoline-2-carboxylate is activated towards electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The methoxy group at C5 is a powerful activating, ortho-, para-directing group. The N-Boc-isoindoline moiety, specifically the N-acyl group, is generally considered deactivating, while the fused alkyl portion is weakly activating. The dominant directing influence is the methoxy group, which strongly favors substitution at the C4 (ortho) and C6 (para) positions.
Formylation: The introduction of a formyl (-CHO) group can be achieved via the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.com As an electron-rich aromatic system, the 5-methoxyisoindoline ring is expected to react readily, with substitution anticipated at the C4 or C6 position.
Bromination: Halogenation, such as bromination, is another common EAS reaction. Reagents like N-bromosuccinimide (NBS) in a suitable solvent can be used to introduce a bromine atom onto the aromatic ring. wku.eduorganic-chemistry.org The strong activating effect of the methoxy group directs the incoming electrophile, and the formation of compounds like tert-butyl 4-bromo-5-methoxyisoindoline-2-carboxylate would be the expected outcome due to substitution at the less sterically hindered C4 position.
Reactions at the Isoindoline Aromatic and Aliphatic Carbons
Beyond transformations involving the heteroatoms, the carbon framework of the isoindoline system offers further opportunities for functionalization.
Directed Ortho-Metalation: The N-Boc carbamate (B1207046) group can function as a directed metalation group (DMG). wikipedia.orgbaranlab.org In the presence of a strong organolithium base such as sec-butyllithium (B1581126) or tert-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), a proton can be selectively abstracted from the position ortho to the point of attachment of the directing group. researchgate.netlookchem.com For the isoindoline system, this would lead to lithiation at the C4 position. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), allowing for the precise installation of a new substituent at the C4 position.
Reactions at Aliphatic Carbons (C1/C3): The C1 and C3 positions of the isoindoline ring are benzylic carbons. While the N-Boc group reduces the reactivity of the adjacent C-H bonds compared to an unprotected system, these positions remain potential sites for functionalization. Under acidic conditions, protonation can render the C3 position electrophilic, opening it up to reactions with nucleophiles. nih.gov Reactions involving radical intermediates or oxidation could also potentially target these benzylic sites, although such transformations would require careful selection of reagents to avoid competing reactions on the electron-rich aromatic ring.
Metal-Catalyzed Coupling Reactions for Further Functionalization
The isoindoline scaffold is a valuable pharmacophore, and its derivatization through carbon-carbon and carbon-heteroatom bond-forming reactions is of significant interest. While direct C-H activation on the electron-rich aromatic ring is conceivable, a more common strategy involves the introduction of a halide or triflate handle to enable a wide range of palladium-catalyzed cross-coupling reactions. Assuming the conversion of this compound to a suitable electrophilic partner (e.g., an aryl bromide or iodide, as discussed in section 3.3.2), it can serve as a substrate for several powerful transformations.
Arylation Reactions Similar to Heck-Matsuda:
The Heck-Matsuda reaction utilizes arenediazonium salts as arylating agents in a palladium-catalyzed coupling with olefins. This reaction offers advantages such as mild conditions and the avoidance of phosphine (B1218219) ligands. A halogenated derivative of this compound could potentially be converted into a diazonium salt and subsequently used to arylate various alkenes. More commonly, the halogenated isoindoline itself would be coupled with an olefin in a traditional Heck reaction. These reactions are instrumental in forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds by coupling an organoboron species with an organohalide. A halogenated 5-methoxyisoindoline derivative would be an ideal substrate for coupling with various aryl or heteroaryl boronic acids or esters. This reaction is widely used in medicinal chemistry for the synthesis of complex molecules due to its mild conditions and tolerance of a broad range of functional groups.
Buchwald-Hartwig Amination:
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method, coupling aryl halides with amines. This reaction would allow for the introduction of a wide variety of primary or secondary amines onto the aromatic core of the isoindoline, starting from its halogenated precursor. The reaction is known for its broad substrate scope and has become a cornerstone in the synthesis of pharmaceuticals.
Halogenation Strategies to Access Halogenated Isoindoline Derivatives
To enable the aforementioned cross-coupling reactions, the introduction of a halogen atom onto the aromatic ring of this compound is a critical step. Electrophilic aromatic substitution is the most direct method to achieve this.
The regioselectivity of the halogenation is governed by the directing effects of the existing substituents. The 5-methoxy group is a strongly activating, ortho-, para-directing group. The nitrogen of the isoindoline ring, being part of a dihydro-pyrrole fused to the benzene (B151609) ring, also influences the electron distribution. The positions ortho to the methoxy group are C4 and C6. The C6 position is also para to the methoxy group. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions.
A common and effective reagent for the bromination of activated aromatic rings is N-bromosuccinimide (NBS). The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or dichloromethane at or below room temperature. The use of a Lewis acid catalyst is generally not required for such an activated system and may lead to side reactions. The product of this reaction would be tert-butyl 4-bromo-5-methoxyisoindoline-2-carboxylate or tert-butyl 6-bromo-5-methoxyisoindoline-2-carboxylate, or a mixture thereof. Subsequent functionalization of this halogenated derivative, such as its use in PROTAC linkers, highlights its utility.
Oxidation and Reduction Reactions of the Isoindoline Core
Oxidation Reactions:
The isoindoline core contains two benzylic C-H bonds at the C1 and C3 positions. These positions are susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, can lead to the formation of an isoindolinone (a lactam). This would result in the formation of tert-butyl 5-methoxy-1-oxoisoindoline-2-carboxylate or tert-butyl 5-methoxy-3-oxoisoindoline-2-carboxylate. Given the symmetry of the starting material, these two products are identical. Further oxidation could potentially lead to the corresponding phthalimide (B116566) derivative, tert-butyl 5-methoxy-1,3-dioxoisoindoline-2-carboxylate. Milder and more selective modern oxidation methods could also be employed to achieve this transformation. The synthesis of isoindolinones is an active area of research due to their presence in many biologically active molecules.
Reduction Reactions:
The aromatic ring of the isoindoline core can be reduced under specific conditions. The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. The regiochemical outcome of the Birch reduction is dictated by the electronic nature of the substituents on the ring. The methoxy group is electron-donating, and substrates with such groups typically yield products where the substituent remains on a double bond. Therefore, the Birch reduction of this compound is predicted to yield a diene where the methoxy group is attached to one of the sp²-hybridized carbons.
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond the more conventional transformations, the structure of this compound allows for the exploration of novel reactivity patterns.
One intriguing possibility involves an "umpolung" or reversal of polarity. The isoindoline can be deprotonated and oxidized in situ to form a transient, nucleophilic isoindole. Subsequent protonation of this intermediate would generate an electrophilic isoindolium ion. This electrophile could then participate in Pictet-Spengler-type cyclizations with suitable tethered nucleophiles, providing a pathway to complex polycyclic isoindoline structures.
Another area for exploration is the reactivity of the corresponding isoindole as a diene in Diels-Alder cycloadditions. While the starting material is the fully reduced isoindoline, a mild oxidation could generate the aromatic isoindole in situ. This highly reactive diene could then be trapped with various dienophiles to construct intricate, bridged polycyclic systems, incorporating the isoindoline framework into a more complex three-dimensional structure.
Finally, ring-opening reactions of the isoindoline core, though less common, could be pursued. Under specific Lewis acidic conditions or through reductive cleavage, the pyrrolidine (B122466) ring could be opened, providing access to functionalized ortho-xylylenediamine derivatives. Such transformations would significantly increase the structural diversity accessible from this versatile starting material.
Table of Compounds
Role of Tert Butyl 5 Methoxyisoindoline 2 Carboxylate As a Key Synthetic Intermediate
Construction of Complex Polycyclic Systems Incorporating the Methoxyisoindoline Core
The isoindoline (B1297411) scaffold is a privileged structure in medicinal chemistry and materials science. Its incorporation into larger, more complex polycyclic frameworks is a key strategy for developing novel compounds with unique three-dimensional structures and biological activities. tert-Butyl 5-methoxyisoindoline-2-carboxylate serves as an excellent starting point for such endeavors, particularly through cycloaddition reactions.
Cycloaddition reactions, such as the Diels-Alder or [3+2] dipolar cycloadditions, are powerful methods for forming multiple carbon-carbon or carbon-heteroatom bonds in a single step, rapidly building molecular complexity. The isoindoline nucleus can act as a dienophile or a dipolarophile, or it can be functionalized to participate as the diene or dipole component. For instance, the aromatic portion of the isoindoline can be modified to act as a diene in a Diels-Alder reaction, leading to the formation of fused polycyclic systems.
Research into the reactivity of related isoindole systems has demonstrated their utility in cycloadditions. For example, N,N′-Di-Boc-2H-isoindole-2-carboxamidine has been shown to act as a Diels-Alder heterodiene, highlighting the capability of the isoindole core to participate in these transformative reactions. This reactivity can be extrapolated to this compound, which, after appropriate functionalization, can be used to construct intricate polycyclic frameworks relevant to natural product synthesis and drug discovery.
Utility in Divergent Synthesis for Chemical Library Generation
Divergent synthesis is a powerful strategy in drug discovery, enabling the creation of a large number of structurally diverse compounds from a common intermediate. This approach is essential for exploring structure-activity relationships (SAR) and identifying lead compounds. This compound is an ideal scaffold for divergent synthesis due to the multiple reaction sites it possesses, which can be selectively functionalized.
The true potential for divergent synthesis is unlocked through functionalization of the isoindoline core. As will be discussed in section 4.4, methods like directed ortho-lithiation allow for the introduction of various substituents at specific positions on the aromatic ring. This initial functionalization can then be followed by a range of chemical transformations. For example, introduction of a bromine or iodine atom allows for participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), each capable of introducing a different class of chemical moiety.
A pertinent example of this concept is the use of the closely related tert-butyl 5-bromoisoindoline-2-carboxylate as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are complex molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, and their development often requires the synthesis of a library of linker-containing molecules to optimize activity. The use of the functionalized isoindoline scaffold in this context underscores its value in generating chemical libraries for therapeutic applications. medchemexpress.com
| Reaction Type | Potential Functionalization | Library Diversity |
| Suzuki Coupling | Aryl, Heteroaryl | Varied aromatic substituents |
| Heck Coupling | Alkenes | Unsaturated side chains |
| Sonogashira Coupling | Alkynes | Linear, rigid extensions |
| Buchwald-Hartwig | Amines, Amides | Nitrogen-containing groups |
| Amide Coupling | Carboxylic Acids | Diverse amide functionalities |
Precursor for Advanced Heterocyclic Scaffolds and Architectures
Beyond its direct incorporation into polycyclic systems, this compound can serve as a precursor for the synthesis of more elaborate and advanced heterocyclic scaffolds. The inherent structure of the isoindoline can be modified or used as a template to construct new rings, leading to novel chemical entities.
The functional handles on the molecule—the Boc-protected nitrogen and the methoxy-substituted aromatic ring—provide orthogonal reactivity. The Boc group can be easily removed under acidic conditions to reveal a secondary amine, which can then participate in a variety of ring-forming reactions, such as Pictet-Spengler or Bischler-Napieralski type cyclizations, to build new heterocyclic rings fused to the isoindoline core.
Furthermore, functional groups introduced onto the aromatic ring via methods described in the following section can act as starting points for the construction of other heterocyclic systems. For example, an ortho-lithiated isoindoline can be reacted with a nitrile to introduce a ketone after hydrolysis. This ketone can then be used as a handle to build a variety of heterocyclic rings, such as pyrazoles, isoxazoles, or pyrimidines, fused to the isoindoline framework. This strategy allows for the transformation of the simple isoindoline core into complex, multi-heterocyclic architectures with potential applications in medicinal chemistry and materials science.
Applications in Regioselective and Stereoselective Target-Oriented Synthesis
One of the most significant advantages of using this compound as a synthetic intermediate is the high degree of regiochemical control it offers, primarily through the strategy of directed ortho-metalation (DoM). wikipedia.orgorgsyn.org This reaction allows for the selective functionalization of the aromatic ring at positions adjacent to a directing metalating group (DMG). wikipedia.org
In this molecule, both the N-Boc-isoindoline moiety and the methoxy (B1213986) group can act as DMGs. The N-Boc group is a particularly powerful DMG, directing lithiation specifically to the C-7 position of the indoline (B122111) ring. orgsyn.org This is in contrast to the C-2 selective lithiation often observed in N-Boc-indoles. orgsyn.org The methoxy group, a well-known DMG, directs lithiation to its ortho positions (C-4 and C-6). The interplay between these two directing groups allows for precise control over where new substituents are introduced.
Regioselective Lithiation Sites:
| Directing Group | Favored Position(s) | Base Typically Used | Resulting Functionality |
|---|---|---|---|
| N-Boc | C-7 | sec-BuLi / TMEDA | C-7 substituted isoindolines |
This regioselective functionalization is the first step in many target-oriented syntheses. By choosing the appropriate base and reaction conditions, a chemist can selectively deprotonate a specific position on the aromatic ring, creating a potent nucleophile. This nucleophile can then be quenched with a wide variety of electrophiles to install new functional groups with high precision.
For example, quenching the C-7 lithiated species with an aldehyde or ketone would introduce a stereocenter at the point of new bond formation. By using a chiral electrophile or a chiral ligand on the lithium base, it is possible to achieve high levels of stereoselectivity, forming one enantiomer or diastereomer preferentially. This combination of regioselectivity from DoM and the potential for stereoselective additions makes this compound a highly valuable precursor for the asymmetric synthesis of complex target molecules.
Mechanistic Investigations of Reactions Involving Tert Butyl 5 Methoxyisoindoline 2 Carboxylate
Elucidation of Reaction Pathways and Identification of Rate-Determining Steps
Reactions involving tert-Butyl 5-methoxyisoindoline-2-carboxylate, particularly the cleavage of the tert-butoxycarbonyl (Boc) protecting group, are often acid-catalyzed. The generally accepted reaction pathway proceeds through a unimolecular substitution (SN1) type mechanism.
The carbamic acid intermediate is unstable and readily decarboxylates to yield the deprotected 5-methoxyisoindoline (B105618) and carbon dioxide. The tert-butyl carbocation can be trapped by a nucleophile present in the reaction mixture, such as water or the conjugate base of the acid, or it can undergo elimination to form isobutylene.
Table 1: Proposed Reaction Pathway for Acid-Catalyzed Deprotection
| Step | Description | Reactants | Intermediates/Products |
| 1 | Protonation of the carbamate (B1207046) | This compound, H-A | Protonated carbamate |
| 2 | Rate-Determining Step: Formation of tert-butyl carbocation | Protonated carbamate | tert-Butyl carbocation, 5-methoxyisoindoline-2-carbamic acid |
| 3 | Decarboxylation of carbamic acid | 5-methoxyisoindoline-2-carbamic acid | 5-methoxyisoindoline, CO₂ |
| 4 | Trapping of the carbocation/Elimination | tert-Butyl carbocation, Nu⁻/Base | tert-Butyl-Nu / Isobutylene |
Kinetic Studies of Key Transformation Steps
Kinetic studies of reactions involving the cleavage of the tert-butyl group from carbamates generally show a first-order dependence on the concentration of the substrate. libretexts.orglibretexts.org This is consistent with the proposed SN1 mechanism, where the rate-determining step involves the unimolecular dissociation of the protonated substrate. amherst.eduyoutube.com
The rate law for the deprotection of this compound can be expressed as:
Rate = k [this compound]
Where 'k' is the rate constant. The rate of the reaction is largely independent of the concentration of the nucleophile, a hallmark of an SN1 reaction. libretexts.orglibretexts.org However, the concentration of the acid catalyst can influence the reaction rate by affecting the initial protonation equilibrium. Studies on similar N-Boc cleavage reactions have sometimes shown a second-order dependence on the acid concentration, suggesting a more complex role of the acid in the transition state. acs.org
Table 2: Representative Kinetic Data for Acid-Catalyzed Deprotection of a tert-Butyl Carbamate
| [Substrate] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) | Rate Constant (k) (s⁻¹) |
| 0.1 | 1.0 | 1.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |
| 0.2 | 1.0 | 3.0 x 10⁻⁵ | 1.5 x 10⁻⁴ |
| 0.1 | 2.0 | 3.1 x 10⁻⁵ | 3.1 x 10⁻⁴ |
Note: The data in this table is hypothetical and serves to illustrate the expected kinetic behavior based on analogous systems.
Characterization of Reactive Intermediates Formed During Synthesis and Transformation
The primary reactive intermediate in the deprotection of this compound is the tert-butyl carbocation . This planar, sp²-hybridized species is stabilized by hyperconjugation from the nine C-H bonds of the methyl groups. researchgate.netnih.gov Its existence is transient, and it is quickly consumed in subsequent reactions.
Another key intermediate is the 5-methoxyisoindoline-2-carbamic acid , which is formed transiently before its rapid decarboxylation. Due to their fleeting nature, direct observation of these intermediates is challenging and often relies on trapping experiments or advanced spectroscopic techniques under specific conditions. Mass spectrometry can be a powerful tool for detecting and characterizing transient charged intermediates. nih.govrsc.org
Table 3: Expected Spectroscopic Data for Key Reactive Intermediates
| Intermediate | Spectroscopic Technique | Expected Observations |
| tert-Butyl Carbocation | ¹³C NMR (in superacid) | Highly deshielded signal for the cationic carbon (~330 ppm) |
| IR Spectroscopy | Characteristic C-H stretching frequencies | |
| 5-Methoxyisoindoline | ¹H NMR | Appearance of N-H proton signal, shifts in aromatic and methylene (B1212753) protons |
| Mass Spectrometry | Detection of the molecular ion corresponding to the deprotected amine |
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling is a powerful technique to confirm reaction mechanisms by tracing the fate of specific atoms. chem-station.comresearchgate.net For the acid-catalyzed deprotection of this compound, a key experiment would involve the use of a deuterated solvent, such as D₂O, in the presence of an acid.
If the reaction proceeds via an SN1 mechanism, the tert-butyl carbocation intermediate will be formed. This carbocation can then be attacked by a molecule of D₂O to form deuterated tert-butanol (B103910). The observation of deuterated tert-butanol would provide strong evidence for the formation of the carbocation intermediate.
Another possible isotopic labeling experiment could involve using an ¹⁸O-labeled tert-butyl group in the starting material. Upon acid-catalyzed cleavage, the resulting tert-butanol would contain the ¹⁸O label, confirming that the C-O bond between the tert-butyl group and the carbamate oxygen is the one that is broken during the reaction.
Table 4: Proposed Isotopic Labeling Experiment and Expected Outcomes
| Labeled Reagent | Starting Material | Expected Labeled Product | Mechanistic Insight |
| D₂O (solvent) | This compound | (CH₃)₃C-OD | Confirms the formation of a tert-butyl carbocation intermediate that is trapped by the solvent. |
| H₂¹⁸O (nucleophile) | This compound | (CH₃)₃C-¹⁸OH | Confirms the nucleophilic attack of water on the carbocation intermediate. |
| tert-Butyl-d₉ 5-methoxyisoindoline-2-carboxylate | - | Isobutylene-d₈, tert-Butanol-d₉ | Allows for kinetic isotope effect studies to further probe the rate-determining step. chem-station.com |
Computational Chemistry Approaches to Tert Butyl 5 Methoxyisoindoline 2 Carboxylate
Quantum Chemical Calculations for Molecular Structure and Conformational Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of tert-butyl 5-methoxyisoindoline-2-carboxylate. These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles with a high degree of accuracy. researchgate.net
A conformational analysis is crucial for understanding the molecule's flexibility and the relative energies of its different spatial arrangements. For this compound, this would involve exploring the rotation around the C-N bond of the tert-butoxycarbonyl (Boc) group and the puckering of the isoindoline (B1297411) ring. The results of such an analysis would identify the most stable, low-energy conformers that are likely to be populated under experimental conditions.
Table 1: Predicted Geometric Parameters for a Low-Energy Conformer of this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-31G*) |
| Bond Length | C=O (carbamate) | 1.23 Å |
| N-C (carbamate) | 1.38 Å | |
| C-O (methoxy) | 1.36 Å | |
| C-N (ring) | 1.47 Å | |
| Bond Angle | O=C-N (carbamate) | 125° |
| C-N-C (ring) | 110° | |
| C-O-C (methoxy) | 118° | |
| Dihedral Angle | C-C-N-C (ring) | 15° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar molecular structures. Actual values would require specific calculations for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR, IR) to Aid Experimental Characterization
Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for the interpretation of experimental spectra and the structural confirmation of this compound. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations. github.io These calculations provide theoretical chemical shifts for each nucleus in the molecule, which can then be compared with experimental data to aid in the assignment of signals. uncw.edu
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. dtic.mil These calculations can help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic C=O stretching of the carbamate (B1207046) group or the C-O stretching of the methoxy (B1213986) group. dtic.milresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | C=O (carbamate) | ~154 ppm |
| C (tert-butyl quaternary) | ~80 ppm | |
| CH₃ (tert-butyl) | ~28 ppm | |
| C-O (methoxy) | ~158 ppm | |
| CH₃ (methoxy) | ~55 ppm | |
| ¹H NMR | CH₃ (tert-butyl) | ~1.5 ppm |
| CH₃ (methoxy) | ~3.8 ppm | |
| CH₂ (isoindoline) | ~4.5 ppm | |
| IR | ν(C=O) (carbamate) | ~1700 cm⁻¹ |
| ν(C-O) (methoxy, aryl) | ~1250 cm⁻¹ |
Note: The data in this table is illustrative and based on typical computational predictions for molecules with similar functional groups. Actual values would require specific calculations for this compound.
Computational Modeling of Reaction Mechanisms and Energetics of Transformations
Computational chemistry can be employed to investigate the mechanisms and energetics of chemical reactions involving this compound. This includes modeling its synthesis and potential transformations, such as the deprotection of the Boc group. researchgate.net
By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with each step. researchgate.net This information provides a detailed understanding of the reaction pathway and can be used to predict reaction rates and outcomes under different conditions. For instance, the acid-catalyzed removal of the Boc group can be modeled to understand the role of the acid and the stability of the resulting carbocation intermediate. acs.org
Analysis of Electronic Properties and Reactivity Descriptors (e.g., HOMO-LUMO orbitals)
The electronic properties of this compound can be analyzed using quantum chemical calculations to understand its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net
Other reactivity descriptors that can be calculated include the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. nih.gov
Table 3: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data)
| Property | Predicted Value (DFT/B3LYP/6-31G*) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar molecular structures. Actual values would require specific calculations for this compound.
Exploration of Solvation Effects on Molecular Structure and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the structure, stability, and reactivity of this compound.
These calculations can predict how the solvent affects the conformational equilibrium, the energies of reactants, products, and transition states, and the spectroscopic properties of the molecule. This allows for a more realistic comparison between theoretical predictions and experimental results, which are typically obtained in solution.
Structure Reactivity Relationship Studies of Tert Butyl 5 Methoxyisoindoline 2 Carboxylate and Its Analogs
Influence of the Isoindoline (B1297411) Ring System on Reactivity and Selectivity
The isoindoline core, a reduced form of isoindole, possesses a unique reactivity profile. Unlike the more common indole, the isoindole framework is a fused benzopyrrole ring system. nih.gov The reactivity of the isoindoline ring in tert-butyl 5-methoxyisoindoline-2-carboxylate is significantly influenced by the degree of saturation in the five-membered ring. In its fully reduced form (isoindoline), the aromaticity of the benzene (B151609) ring dominates the chemistry. However, the nitrogen lone pair can still participate in reactions, and the benzylic protons exhibit enhanced reactivity.
In its partially oxidized form (isoindole), the system behaves as a highly reactive diene in Diels-Alder reactions. nih.gov The fusion of the benzene ring to the pyrrole moiety enhances the reactivity of isoindole derivatives in cycloaddition reactions compared to simpler pyrroles. nih.gov For instance, N,N'-Di-Boc-2H-isoindole-2-carboxamidine, an analog, readily participates in Diels-Alder reactions with various dienophiles, including N-methylmaleimide, dimethylacetylenedicarboxylate (DMAD), and benzoquinone, affording the corresponding cycloadducts in high yields. nih.gov This highlights the propensity of the isoindole system to act as a diene.
The isoindoline framework can also participate in electrophilic aromatic substitution reactions, with the substitution pattern being directed by the existing substituents on the benzene ring. Furthermore, the nitrogen atom can influence the regioselectivity of these reactions.
The following table summarizes the reactivity of the isoindole ring system in Diels-Alder reactions with various dienophiles, as demonstrated by an analogous N-Boc protected isoindole.
| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| N-methylmaleimide | Chloroform, rt | Cycloadduct | 91 | nih.gov |
| Dimethylacetylenedicarboxylate (DMAD) | Chloroform, rt | Cycloadduct | 80 | nih.gov |
| Benzoquinone | Chloroform, rt | Cycloadduct | 77 | nih.gov |
This data is for an analogous N-Boc protected isoindole and is presented to illustrate the typical reactivity of the isoindole ring system.
Impact of the Methoxy (B1213986) Group on Aromatic Reactivity and Electronic Distribution
The methoxy group (-OCH3) at the 5-position of the isoindoline ring plays a pivotal role in modulating the aromatic system's reactivity. As a potent electron-donating group, the methoxy substituent activates the benzene ring towards electrophilic aromatic substitution. This activation is a consequence of the resonance effect, where the lone pairs on the oxygen atom are delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions relative to the methoxy group.
In the context of 5-methoxyisoindoline (B105618), the positions ortho (C4 and C6) and para (C7) to the methoxy group are electronically enriched. This makes them more susceptible to attack by electrophiles. The directing effect of the methoxy group is a critical factor in determining the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The synthesis of methoxy-activated indoles, which are structurally related to isoindolines, is a known strategy to enhance and diversify their regiochemical behavior in electrophilic substitutions. chim.it
The activating and directing effects of the methoxy group are summarized in the table below.
| Position on the Benzene Ring | Electronic Effect of Methoxy Group | Predicted Reactivity towards Electrophiles |
| C4 (ortho) | Activated (Increased Electron Density) | High |
| C6 (ortho) | Activated (Increased Electron Density) | High |
| C7 (para) | Activated (Increased Electron Density) | High |
Steric and Electronic Effects of the tert-Butyl Carbamate (B1207046) Moiety (e.g., on orientation of emitters)
The tert-butyl carbamate (Boc) group attached to the nitrogen atom of the isoindoline ring exerts both steric and electronic effects that significantly influence the molecule's reactivity.
Steric Effects: The bulky tert-butyl group introduces considerable steric hindrance around the nitrogen atom and the adjacent benzylic positions (C1 and C3). This steric bulk can hinder the approach of reagents to these positions, thereby influencing the regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions, the Boc group can disfavor substitution at the adjacent C4 position due to steric clashes. youtube.com The bulky nature of the t-butyl group is known to favor para substitution over ortho substitution in electrophilic aromatic nitration of t-butylbenzene. stackexchange.com This steric hindrance can be a useful tool for directing reactions to less hindered positions of the molecule.
Electronic Effects: Electronically, the carbamate group is an electron-withdrawing group due to the carbonyl moiety. This reduces the nucleophilicity of the nitrogen atom, making it less prone to reactions such as alkylation or acylation. The Boc group effectively "protects" the nitrogen during various synthetic transformations. However, the lone pair on the nitrogen can still participate in resonance with the carbonyl group, which influences the rotational barrier around the N-C(O) bond. The O-carbamate has been recognized as a powerful directed metalation group, which underscores its electronic influence on adjacent aromatic systems. nih.gov
The following table provides a qualitative summary of the effects of the tert-butyl carbamate moiety.
| Effect | Description | Consequence on Reactivity |
| Steric Hindrance | The bulky tert-butyl group physically obstructs access to nearby atoms. | Can direct reactions away from the C4 position; can influence the approach of reactants to the isoindoline ring. |
| Electronic Withdrawal | The carbonyl group reduces the electron density on the nitrogen atom. | Decreases the nucleophilicity of the nitrogen, providing a protective function. |
| Resonance | The nitrogen lone pair delocalizes with the carbonyl group. | Affects the conformational properties and rotational barriers of the Boc group. |
Conformational Analysis and Its Direct Influence on Reaction Outcomes
The isoindoline ring can adopt various envelope or twisted conformations. The specific preferred conformation will be influenced by the steric demands of the Boc group and the electronic interactions with the fused benzene ring. The large tert-butyl group of the Boc moiety will likely favor a conformation that minimizes steric strain.
Furthermore, rotation around the N-C(O) bond of the carbamate can lead to different rotamers. The study of N-acylated piperazines using temperature-dependent NMR spectroscopy has shown that restricted rotation of the amide bond leads to the existence of distinct conformers at room temperature. nih.gov A similar phenomenon can be expected for the tert-butyl carbamate of the isoindoline, where different orientations of the tert-butyl group relative to the isoindoline ring are possible.
Future Directions and Emerging Research Avenues for Isoindoline Carboxylates
Crafting Chirality: The Next Wave of Asymmetric Synthesis for Isoindoline (B1297411) Carboxylates
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the development of robust methods for the asymmetric synthesis of chiral isoindoline carboxylates is a paramount objective. Future research is increasingly focused on innovative strategies that offer enhanced control over stereoselectivity, including the advancement of kinetic resolution approaches.
Dynamic kinetic resolution (DKR) has proven to be a powerful tool for the synthesis of enantiomerically enriched compounds. In the context of isoindoline carboxylates, enzyme-mediated DKR processes are gaining traction. These methods capitalize on the high stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the enantiopure forms. A key advantage of DKR is the in-situ racemization of the unreacted enantiomer, which theoretically allows for a 100% yield of the desired stereoisomer. Researchers are actively exploring a wider range of enzymes and reaction conditions to broaden the substrate scope and improve the efficiency of these biocatalytic resolutions.
Beyond enzymatic methods, transition metal-catalyzed kinetic resolution is another promising frontier. Chiral palladium complexes, for instance, have been successfully employed in the intramolecular allylic amination of certain substrates to yield chiral isoindolines with high diastereoselectivity. The development of novel chiral ligands and catalytic systems is a central theme in this area, with the goal of achieving higher selectivity factors (s-factors) and broader applicability. The kinetic resolution of racemic amines through stereoselective intramolecular allylation using a combination of palladium and a chiral phosphoric acid cocatalyst represents a significant step forward, offering a pathway to chiral 1,3-disubstituted isoindolines.
The table below summarizes some of the key approaches being explored in the asymmetric synthesis of chiral isoindoline carboxylates.
| Asymmetric Strategy | Catalyst/Reagent | Key Features |
| Dynamic Kinetic Resolution | Lipases (e.g., Pseudomonas cepacia lipase) | Biocatalytic, in-situ racemization, high enantioselectivity. |
| Palladium-Catalyzed Allylation | Chiral Palladium Complexes / Chiral Phosphoric Acid | Stereodivergent access to diastereomers, high selectivity factors. |
Harnessing Light and Electrons: Photoredox and Electrocatalytic Transformations
The quest for greener and more sustainable chemical transformations has led to a surge of interest in photoredox and electrocatalysis. These techniques offer unique modes of reactivity, often proceeding under mild conditions without the need for harsh reagents. The integration of isoindoline carboxylates into these modern synthetic paradigms is an area ripe for exploration.
Visible-light photoredox catalysis, which utilizes light-absorbing catalysts to initiate single-electron transfer processes, has the potential to unlock novel pathways for the synthesis and functionalization of isoindoline scaffolds. For instance, nickel/photoredox dual catalysis has been successfully applied to the synthesis of indolines, a related class of heterocycles. This approach could be adapted for the construction of the isoindoline core or for the late-stage functionalization of pre-existing isoindoline carboxylates. The ability to generate radical intermediates under mild conditions opens up possibilities for C-H functionalization, cross-coupling reactions, and other transformations that are challenging to achieve through traditional methods.
Electrocatalysis, which employs an electric current to drive chemical reactions, offers another powerful tool for sustainable synthesis. The electrochemical reduction of cyclic imides to generate hydroxylactams and lactams has been demonstrated, providing a potential route to isoindolinone precursors of isoindoline carboxylates. The facile synthesis of amidyl radicals through electrochemical methods could also be harnessed for intramolecular hydroaminations to produce the isoindoline ring system. Future research will likely focus on developing selective and efficient electrocatalytic methods for both the synthesis of the isoindoline core and the modification of functional groups on the isoindoline carboxylate scaffold.
Tailoring Reactivity: Novel Protecting Group Strategies for the Isoindoline Nitrogen
The nitrogen atom of the isoindoline ring plays a crucial role in its reactivity and is often protected during multi-step syntheses to prevent unwanted side reactions. The choice of protecting group is critical, as it must be stable under a variety of reaction conditions and readily cleavable when desired. While the tert-butoxycarbonyl (Boc) group is a workhorse in this context, the development of novel protecting group strategies is essential for accessing more complex and diverse isoindoline carboxylate derivatives.
Orthogonal protecting group strategies are of particular importance in the synthesis of complex molecules. This approach involves the use of multiple protecting groups that can be removed under different, non-interfering conditions. For example, a synthetic route might employ a Boc group, which is acid-labile, in conjunction with a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. This allows for the selective deprotection and functionalization of different parts of the molecule. The exploration of a broader range of orthogonal protecting groups compatible with the isoindoline nitrogen is a key area of future research. This includes the development of protecting groups that are sensitive to specific reagents, light, or enzymatic cleavage.
Furthermore, the development of "traceless" protecting groups, which are cleaved to leave no residual functionality, is another area of interest. The interchangeability of the isoindolinone group as a latent protecting group for an amino acid intermediate is a clever strategy. The isoindolinone can be selectively oxidized to the corresponding phthaloyl group, which is more readily removed. This type of "protecting group manipulation" adds a sophisticated layer of control to complex synthetic sequences.
The following table highlights some of the protecting groups and strategies relevant to isoindoline synthesis.
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Common, stable to a wide range of conditions. |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | Used in orthogonal protection schemes with Boc. |
| Benzyl | Bn | Hydrogenolysis | Offers an alternative cleavage pathway. |
| Phthaloyl | - | Hydrazinolysis | Can be formed from an isoindolinone precursor. |
Real-Time Insights: Advanced Analytical Techniques for In-Situ Reaction Monitoring and Product Characterization
The optimization of chemical reactions and the thorough characterization of their products are fundamental to modern synthetic chemistry. The application of advanced analytical techniques for in-situ reaction monitoring and detailed product analysis is a rapidly growing field that holds immense promise for the synthesis of isoindoline carboxylates.
Process Analytical Technology (PAT) is a framework that encourages the use of in-line and on-line analytical tools to monitor and control manufacturing processes in real-time. The adoption of PAT principles in the synthesis of isoindoline carboxylates can lead to improved process understanding, enhanced reproducibility, and higher yields. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise control over reaction parameters. For example, in-situ NMR can be used to study reaction kinetics by acquiring a series of spectra over time as the reaction progresses within the NMR tube.
For the detailed characterization of the final isoindoline carboxylate products, advanced mass spectrometry (MS) techniques are invaluable. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) can be used to elucidate the structure of a compound by fragmenting the parent ion and analyzing the resulting daughter ions. The hyphenation of mass spectrometry with separation techniques like liquid chromatography (LC-MS) is a powerful tool for the analysis of complex reaction mixtures and the purification of target compounds. These advanced analytical methods are crucial for ensuring the purity and structural integrity of the synthesized isoindoline carboxylates, particularly in the context of pharmaceutical development where stringent quality control is required.
Q & A
Q. Why might crystallographic refinement with SHELXL yield higher R-factors for derivatives of this compound compared to other software?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
